molecular formula C24H21ClFN3O7 B14762351 1-Hydroxymidazolam-b-D-glucuronide

1-Hydroxymidazolam-b-D-glucuronide

Cat. No.: B14762351
M. Wt: 517.9 g/mol
InChI Key: ICIUMXQTLQXWGL-UHFFFAOYSA-N
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Description

1-Hydroxymidazolam-b-D-glucuronide is a β-D-glucosiduronic acid derivative. It is formed when β-D-glucuronic acid replaces the anomeric hydroxyl hydrogen with an 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl group. This compound is a glucuronidated conjugate of the midazolam metabolite, 1-hydroxymidazolam .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxymidazolam-b-D-glucuronide is synthesized through the glucuronidation of 1-hydroxymidazolam. This process involves the enzyme uridine diphosphate glucuronosyltransferase (UGT), specifically UGT2B4 and UGT2B7 for O-glucuronidation and UGT1A4 for N-glucuronidation .

Industrial Production Methods: The industrial production of this compound typically involves the use of human liver microsomes enriched with uridine 5’-diphosphoglucuronic acid (UDPGA). The process is optimized to ensure high yield and purity of the glucuronidated product .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxymidazolam-b-D-glucuronide primarily undergoes glucuronidation reactions. It is formed from the oxidative metabolism of midazolam, catalyzed by the CYP3A subfamily .

Common Reagents and Conditions:

    Reagents: Uridine 5’-diphosphoglucuronic acid (UDPGA), human liver microsomes.

    Conditions: Incubation with human liver microsomes enriched with UDPGA.

Major Products: The major product of these reactions is this compound itself, which is then excreted via renal pathways .

Scientific Research Applications

Mechanism of Action

1-Hydroxymidazolam-b-D-glucuronide exerts its effects by modulating the GABA-A receptors. These receptors have multiple allosteric sites where modulators act. The compound increases the opening frequency of GABA-activated chloride channels, enhancing the inhibitory effects of GABA in the central nervous system .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific glucuronidation pathway and its role as a potent metabolite of midazolam. It is equipotent to midazolam and contributes significantly to the pharmacological effects of the parent drug .

Properties

IUPAC Name

6-[[8-chloro-6-(2-fluorophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepin-1-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O7/c25-11-5-6-16-14(7-11)18(13-3-1-2-4-15(13)26)28-9-12-8-27-17(29(12)16)10-35-24-21(32)19(30)20(31)22(36-24)23(33)34/h1-8,19-22,24,30-32H,9-10H2,(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICIUMXQTLQXWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4F)COC5C(C(C(C(O5)C(=O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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